3-(3-methoxypropyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(3-methoxypropyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Synthesis of Nucleoside Analogues : Quinazoline-2,4(1H,3H)-diones have been utilized in the synthesis of nucleoside analogues, indicating their role in developing potential therapeutic agents. The synthesis involves condensation processes and specific reactions to introduce nucleoside moieties, showcasing the compound's versatility in organic synthesis A. El‐Barbary et al., 1995.
Electrophilic Glycine Template : Derivatives of quinazoline, such as (4S)-2,4-Dimethyl-2,4-dihydro-3,6-dioxo-(1H)-pyrazino[2,1-b]quinazolyl tosylate, have been explored for their reactivity as electrophilic glycine templates, which is significant in medicinal chemistry for drug development S. Martín-Santamaría et al., 1999.
Pharmacological Exploration
Antimicrobial Activity : Novel quinazolinone compounds have been synthesized and evaluated for antimicrobial activity against a range of microorganisms. These studies highlight the potential of quinazoline derivatives as antimicrobial agents C. Usifoh & G. Ukoh, 2002.
Antitumor and Cytotoxic Potential : Quinazoline-2,4-dione alkaloids and analogues have been synthesized from Mexican Zanthoxylum species, displaying significant antitumor proliferation properties. This suggests the role of quinazoline derivatives in cancer therapy development I. Rivero et al., 2004.
Gly/NMDA and AMPA Receptor Antagonists : Studies on 3-hydroxy-quinazoline-2,4-dione derivatives have revealed their potential as selective Gly/NMDA and AMPA receptor antagonists, indicating their importance in neurological research and potential therapeutic applications V. Colotta et al., 2004.
Properties
IUPAC Name |
3-(3-methoxypropyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-8-3-4-9-16(15)20-23-19(30-24-20)14-26-18-11-6-5-10-17(18)21(27)25(22(26)28)12-7-13-29-2/h3-6,8-11H,7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDBQKYEIUYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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